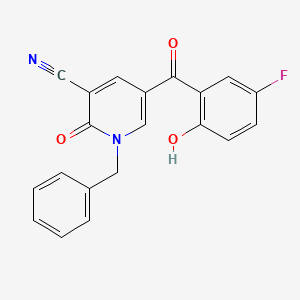

1-Benzyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

1-Benzyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a dihydropyridine derivative characterized by a benzyl group at position 1, a 5-fluoro-2-hydroxybenzoyl moiety at position 5, and a cyano substituent at position 2. The 2-oxo-1,2-dihydropyridine core is a common scaffold in medicinal chemistry, often associated with bioactivity such as enzyme inhibition, antimicrobial, and antioxidant properties . The hydroxyl and fluorine groups on the benzoyl ring may enhance hydrogen bonding and lipophilicity, influencing pharmacological behavior .

Properties

IUPAC Name |

1-benzyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FN2O3/c21-16-6-7-18(24)17(9-16)19(25)15-8-14(10-22)20(26)23(12-15)11-13-4-2-1-3-5-13/h1-9,12,24H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGSKRBGKJNYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)C#N)C(=O)C3=C(C=CC(=C3)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multiple steps, starting with the formation of the pyridine ring. One common approach is the condensation of a suitable benzaldehyde derivative with a fluorinated hydroxybenzoic acid derivative under acidic conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the oxo group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can exhibit different chemical and physical properties.

Scientific Research Applications

1-Benzyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has found applications in various scientific research areas:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biological studies to investigate cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for treating various diseases.

Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which 1-Benzyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 1

- 1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl)pyridin-2(1H)-one (5l): Replacing the benzyl group with cyclohexyl reduces aromatic interactions. Physical Properties: Melting point (125–126°C) and yield (78%) are comparable to benzyl derivatives, suggesting similar synthetic accessibility .

- Molecular Weight: 298.27 g/mol (vs. 336.3 g/mol for the benzyl analog). Lower molecular weight may improve solubility .

1-Butyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :

Variations at Position 5

1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one (5o) :

- 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile (2): Thioxo group at position 2 instead of oxo enhances sulfur-mediated interactions. Bioactivity: Demonstrated utility in cyclization reactions for thieno[2,3-b]pyridine synthesis, indicating versatility in drug design .

Functional Group Modifications

- Cyanothioacetamide Derivatives: Compounds like 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit strong antioxidant activity (79.05% radical scavenging at 12 ppm), outperforming the benzyl-fluoro-hydroxy analog in this domain . Bromine and methoxy groups enhance resonance stabilization of radicals .

Methyl/Ethyl Ester Derivatives (7, 8) :

Antimicrobial Activity

- 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile :

Enzyme Inhibition

- Novel 2-Oxo-1,2-dihydropyridine-3-carbonitrile Derivatives: Demonstrated PDE-3 inhibitory activity via docking studies, with binding affinities comparable to established inhibitors. The benzyl-fluoro-hydroxy analog’s hydroxyl group may enhance hydrogen bonding with PDE-3 active sites .

Antioxidant Activity

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | Position 1 Substituent | Position 5 Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|---|

| Target Compound | Benzyl | 5-fluoro-2-hydroxybenzoyl | Not reported | Not reported |

| 1-Cyclohexyl-5-(5-fluoro-2-hydroxybenzoyl) | Cyclohexyl | 5-fluoro-2-hydroxybenzoyl | 125–126 | 78 |

| 1-Benzyl-5-(2-hydroxy-4-methoxybenzoyl) | Benzyl | 2-hydroxy-4-methoxybenzoyl | 83–85 | 60 |

| 1-Cyclopropyl-5-(5-fluoro-2-hydroxybenzoyl) | Cyclopropyl | 5-fluoro-2-hydroxybenzoyl | Not reported | Not reported |

Biological Activity

1-Benzyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 730981-96-1) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a dihydropyridine core, a benzyl group, and a fluorinated hydroxybenzoyl moiety, contributing to its unique properties and biological efficacy.

Molecular Characteristics

- Molecular Formula : CHFO

- Molecular Weight : Approximately 348.33 g/mol

The presence of the fluorine atom is significant as it enhances both the biological activity and stability of the compound, making it a candidate for further pharmacological studies.

Antidiabetic Properties

Research indicates that this compound exhibits promising antidiabetic activity through inhibition of the sodium-glucose cotransporter 2 (SGLT2). This mechanism is crucial in managing glucose levels in diabetic patients by preventing glucose reabsorption in the kidneys.

Anticancer Potential

Similar compounds have shown potential in anticancer activities. The unique structural features of this compound may allow it to modulate various biochemical pathways involved in cancer progression. Studies focusing on structure-activity relationships (SAR) suggest that modifications in the functional groups can significantly impact its efficacy against different cancer cell lines.

Anti-inflammatory Effects

There is also emerging evidence that compounds with similar structures exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them valuable in treating inflammatory diseases.

Interaction Studies

Interaction studies involving this compound often utilize techniques such as molecular docking and binding affinity assessments with target proteins like SGLT2. These studies help elucidate the mechanism of action and potential therapeutic applications.

Table: Key Findings from Interaction Studies

| Study Type | Target Protein | Findings |

|---|---|---|

| Molecular Docking | SGLT2 | High binding affinity noted |

| Binding Assay | Various | Significant inhibition of glucose uptake |

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- Cell Line Tested : SGC7901 (Human Gastric Cancer)

- IC50 Value : Approximately 15 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

These findings highlight the compound's potential as a lead candidate for further development in cancer therapy.

Q & A

Basic: What are the recommended synthetic routes for 1-Benzyl-5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core Dihydropyridine Formation : Start with a Hantzsch-like cyclization using ethyl acetoacetate, ammonium acetate, and aldehydes to form the 1,2-dihydropyridine scaffold .

Benzylation : Introduce the benzyl group at the N1 position via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Fluorinated Benzoyl Incorporation : Couple 5-fluoro-2-hydroxybenzoic acid (CAS 345-16-4) to the C5 position using EDCI/HOBt-mediated esterification or acyl chloride intermediates .

Cyano Functionalization : Install the carbonitrile group at C3 via cyanation with CuCN or K₄[Fe(CN)₆] under reflux conditions .

Key Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient).

Advanced: How can regioselective fluorination be optimized during synthesis?

Methodological Answer:

Regioselective fluorination at the 5-position of the benzoyl moiety requires:

- Precursor Design : Use 2-hydroxybenzoic acid with a protected hydroxyl group (e.g., tert-butyldimethylsilyl ether) to direct electrophilic fluorination (Selectfluor® in acetonitrile) .

- Temperature Control : Maintain −20°C to minimize side reactions.

- Post-Fluorination Deprotection : Remove protecting groups with TBAF in THF, followed by acid hydrolysis to regenerate the hydroxyl group .

Data Contradiction Note : Some protocols report fluorination yields <50% due to competing C3/C4 fluorination; optimize by adjusting stoichiometry (1.2 eq Selectfluor®) and reaction time (4–6 hr) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- HRMS : Use ESI+ mode to verify [M+H]⁺ with <2 ppm mass error.

- FT-IR : Validate hydroxyl (3200–3400 cm⁻¹), carbonyl (1680–1700 cm⁻¹), and nitrile (2200–2250 cm⁻¹) stretches .

Advanced: How to resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Discrepancies in solubility (e.g., DMSO vs. methanol) arise from:

- Polymorphism : Characterize crystalline forms via XRD ( ) and compare with DSC/TGA data.

- pH-Dependent Solubility : Perform solubility studies in buffers (pH 1–10) using UV-Vis spectroscopy.

- Validation : Cross-reference with Hansen solubility parameters (δD, δP, δH) computed via COSMO-RS .

Example : If a study reports poor solubility in DMSO ( ), test sonication-assisted dissolution or co-solvents (e.g., DMSO:EtOH 1:1).

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing .

- Storage : Keep in amber vials under argon at −20°C to prevent hydrolysis of the dihydropyridine ring .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How to design kinase inhibition assays targeting this compound’s dihydropyridine core?

Methodological Answer:

Target Selection : Prioritize kinases with ATP-binding pockets (e.g., CDK2, EGFR) using molecular docking (AutoDock Vina).

Assay Conditions :

- IC₅₀ Determination : Use ADP-Glo™ Kinase Assay (Promega) with 10 µM ATP and 1–100 µM compound .

- Selectivity Screening : Profile against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler).

Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate Ki values and assess competitive/non-competitive inhibition .

Basic: What chromatographic methods are suitable for purity analysis?

Methodological Answer:

- HPLC : Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase A (0.1% TFA in water) and B (0.1% TFA in acetonitrile). Gradient: 20% B to 80% B over 20 min, flow rate 1 mL/min .

- Validation : Achieve >95% purity with retention time 12–14 min (UV detection at 254 nm).

Advanced: How to mitigate oxidative degradation of the dihydropyridine ring?

Methodological Answer:

- Stabilizers : Add 0.1% w/v ascorbic acid or BHT to stock solutions .

- Oxygen-Free Environment : Store samples under argon with oxygen absorbers (e.g., Ageless®).

- Degradation Kinetics : Monitor via UPLC-PDA at 0, 24, 48 hr under accelerated conditions (40°C/75% RH) .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

- Hepatotoxicity : Use HepG2 cells with MTT assay (48 hr exposure, IC₅₀ calculation) .

- Cardiotoxicity : Screen hERG channel inhibition via patch-clamp (IC₅₀ <10 µM indicates risk) .

Advanced: How to reconcile conflicting cytotoxicity data across cell lines?

Methodological Answer:

Discrepancies may arise from:

- Metabolic Activation : Test with/without S9 liver microsomes to assess prodrug activity .

- Cell Permeability : Measure logP (experimental vs. predicted) and correlate with cytotoxicity .

- Resistance Mechanisms : Evaluate ABC transporter expression (e.g., P-gp) via qPCR in resistant lines .

Tables

Table 1: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 5.35 (s, 2H, benzyl), δ 10.8 (s, 1H, -OH) | |

| HRMS | [M+H]⁺ = 391.1052 (calc. 391.1055) | |

| XRD | Space group P2₁/c, Z = 4 |

Table 2: Optimized Fluorination Conditions

| Parameter | Value | Reference |

|---|---|---|

| Reagent | Selectfluor® (1.2 eq) | |

| Solvent | MeCN | |

| Temp. | −20°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.